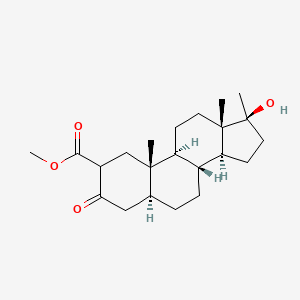

2-Carboxy Mestanolone Methyl Ester

Description

Contextualizing Anabolic-Androgenic Steroids (AAS) in Biochemical Research

Anabolic-androgenic steroids (AAS) are a class of synthetic compounds derived from testosterone, the primary male sex hormone. science.org.audovepress.com In biochemical research, AAS serve as powerful tools to investigate the mechanisms of hormone action, muscle growth, and the development of male sexual characteristics. dovepress.comnih.gov These synthetic derivatives are often modified to enhance their anabolic (muscle-building) properties while minimizing their androgenic (masculinizing) effects. science.org.au The study of AAS and their interactions within biological systems provides crucial insights into cellular signaling, gene expression, and protein synthesis. dovepress.com

Importance of Metabolite Identification in Steroid Science

The study of how the body processes steroids, known as metabolism, is a critical area of steroid science. When a steroid is introduced into the body, it undergoes a series of chemical transformations, resulting in various metabolites. nih.govoup.com Identifying these metabolites is essential for several reasons. It helps in understanding the full spectrum of a steroid's biological activity, as some metabolites can be more or less active than the parent compound. nih.gov Furthermore, in fields like clinical chemistry and anti-doping science, the detection of specific metabolites serves as a reliable indicator of the administration of a particular steroid. science.org.aunih.gov Advanced analytical techniques, particularly mass spectrometry, are fundamental in the identification and quantification of these steroid metabolites. nih.govnih.gov

Overview of Mestanolone (B1676315) and its Derivatives in Steroid Metabolism Research

Mestanolone, a synthetic and orally active anabolic-androgenic steroid, is a 17α-methylated derivative of dihydrotestosterone (B1667394) (DHT). wikipedia.orgncats.io Its chemical structure is formally known as 17α-methyl-5α-androstan-17β-ol-3-one. wikipedia.org Due to its structural modifications, mestanolone itself cannot be converted to estrogen, a process known as aromatization. wikipedia.org Research into the metabolism of mestanolone has revealed that it undergoes various transformations in the body. rsc.orgnih.gov The identification of its metabolites is crucial for understanding its complete biological footprint and for developing comprehensive analytical methods for its detection. nih.gov The study of mestanolone and its derivatives contributes to the broader knowledge of how 17α-alkylated steroids are processed in biological systems. anu.edu.au

Rationale for Comprehensive Investigation of 2-Carboxy Mestanolone Methyl Ester

This compound is a specific derivative of mestanolone. Its investigation is driven by the need for well-characterized reference materials in analytical chemistry. The synthesis and characterization of such compounds are essential for the unambiguous identification of metabolites in biological samples. For instance, research on the metabolism of other steroids, like oxymetholone (B1678114), has shown the formation of carboxylic acid metabolites, suggesting that similar pathways could exist for other related steroids. nih.gov The study of this compound can therefore provide valuable insights into potential metabolic pathways of mestanolone and serve as a crucial analytical standard for researchers. It is identified as a stanozolol (B1681124) intermediate, highlighting its relevance in the synthesis and analysis of other significant steroids. scbt.comcalpaclab.com

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 145553-00-0 | scbt.comcalpaclab.com |

| Molecular Formula | C22H34O4 | scbt.comcalpaclab.com |

| Molecular Weight | 362.50 g/mol | scbt.combiosynth.com |

| Alternate Name | (5α,17β)-17-Hydroxy-17-methyl-3-oxo-androstane-2-carboxylic Acid Methyl Ester | scbt.combiosynth.com |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate (B1210297), Methanol (B129727) | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl (5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-20-12-15(19(24)26-4)18(23)11-13(20)5-6-14-16(20)7-9-21(2)17(14)8-10-22(21,3)25/h13-17,25H,5-12H2,1-4H3/t13-,14+,15?,16-,17-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBGHSWJPLOAHP-ZIOLBPIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(C(=O)C4)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC(C(=O)C4)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747298 | |

| Record name | Methyl (5alpha,17beta)-17-hydroxy-17-methyl-3-oxoandrostane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145553-00-0 | |

| Record name | Methyl (5alpha,17beta)-17-hydroxy-17-methyl-3-oxoandrostane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Methodologies for Characterization and Detection in Research Matrices

Chromatographic Techniques for Separation and Purification

Chromatography is the cornerstone of analyzing steroids, providing the necessary separation from interfering compounds present in biological or synthetic samples. Both gas and liquid chromatography offer distinct advantages for the analysis of 2-Carboxy Mestanolone (B1676315) Methyl Ester.

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. nih.gov However, steroids like 2-Carboxy Mestanolone Methyl Ester, which contain polar functional groups such as a hydroxyl and a ketone, are not sufficiently volatile for direct GC analysis. nih.govmdpi.com Therefore, a critical prerequisite for GC-based methods is chemical derivatization.

This process transforms the polar functional groups into less polar, more volatile, and more thermally stable analogues. For this compound, a common approach would involve trimethylsilylation (TMS), where reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) convert the 17-hydroxyl group into a TMS-ether and the 3-keto group into a TMS-enol ether. mdpi.com This derivatization step significantly improves chromatographic peak shape and analytical sensitivity. dshs-koeln.de

Once derivatized, the compound can be effectively separated on low-polarity capillary columns, such as those with a 5% phenyl methylpolysiloxane stationary phase. These columns separate compounds based on their boiling points and interactions with the stationary phase. A temperature-programmed analysis is typically employed to ensure the efficient elution of high-molecular-weight steroid derivatives. dshs-koeln.de

| Parameter | Typical Condition |

|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., 15-30 m x 0.20-0.25 mm ID, 0.1-0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl methylpolysiloxane). |

| Carrier Gas | Helium or Hydrogen at a constant flow or pressure. |

| Injector Temperature | 280-300°C. |

| Oven Program | Initial temperature around 180°C, followed by a ramp of 3-10°C/min to a final temperature of 300-320°C. |

| Derivatization | Required; typically trimethylsilylation (e.g., using MSTFA). |

Liquid chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), is exceptionally well-suited for the analysis of steroid metabolites and synthetic intermediates without the need for derivatization. nih.govthermofisher.com This makes it a more direct and often simpler approach compared to GC.

For this compound, separation would typically be achieved on a C18 or a Phenyl-Hexyl column. rivm.nlweber.hu These columns separate molecules based on their hydrophobicity. The analysis employs a gradient elution system, where the mobile phase composition is changed over time to effectively separate a wide range of compounds. A common mobile phase combination is a mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization for mass spectrometry) and an organic solvent like acetonitrile (B52724) or methanol (B129727). dtu.dknih.gov The gradient starts with a higher proportion of the aqueous phase and gradually increases the organic phase concentration to elute more hydrophobic compounds like the steroid nucleus.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 or PFP (Pentafluorophenyl) column (e.g., 50-150 mm length x 2.1 mm ID, 1.7-3.5 µm particle size). |

| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid. |

| Flow Rate | 0.2-0.5 mL/min. |

| Gradient | A typical gradient might start at 40-60% B, increasing to 95-100% B over 10-15 minutes. |

| Column Temperature | 40-50°C. |

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of steroids, providing molecular weight information and structural details through fragmentation analysis. When coupled with a chromatographic system (GC-MS or LC-MS), it offers unparalleled selectivity and sensitivity.

In GC-MS analysis, the derivatized this compound is separated by the GC and then introduced into the mass spectrometer. Electron Ionization (EI) is the most common ionization technique, which imparts high energy to the molecule, leading to extensive and reproducible fragmentation. dshs-koeln.de The resulting mass spectrum serves as a chemical fingerprint. For quantitative purposes, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific, characteristic fragment ions are monitored, greatly increasing sensitivity and selectivity. nih.gov

GC-tandem mass spectrometry (GC-MS/MS) provides an even higher level of performance. mdpi.com In this technique, a specific precursor ion from the initial mass spectrum is selected and subjected to collision-induced dissociation (CID) to generate product ions. By monitoring a specific precursor-to-product ion transition (a method known as multiple reaction monitoring or MRM), chemical noise is significantly reduced, allowing for highly sensitive and specific quantification, even in complex matrices. washington.edu For the TMS derivative of this compound, precursor ions would typically be the molecular ion or a high-mass fragment ion.

LC-MS, and particularly LC-tandem MS (LC-MS/MS), has become the gold standard for the analysis of steroid metabolites in many research and clinical fields. nih.gov The technique allows for the direct analysis of the compound in its native form following LC separation. nih.govdshs-koeln.de This is highly advantageous for compounds that are difficult to derivatize or are thermally labile.

For quantitative analysis, LC-MS/MS operated in MRM mode is the method of choice. dshs-koeln.de It offers exceptional sensitivity, often reaching picogram-per-milliliter levels, which is essential for detecting trace amounts of compounds in biological samples. dshs-koeln.de

The use of Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), utilizing technologies such as Time-of-Flight (TOF) or Orbitrap mass analyzers, adds another dimension to the analysis. thermofisher.com LC-HRMS provides highly accurate mass measurements (typically with errors <5 ppm), which allows for the determination of the elemental composition of the parent molecule and its fragments. nih.gov This capability is invaluable for confirming the identity of known compounds and for identifying and characterizing unknown metabolites or synthetic byproducts.

The choice of ionization technique and the interpretation of fragmentation patterns are key to successful mass spectrometric analysis.

Ionization: As mentioned, Electron Ionization (EI) is standard for GC-MS. For LC-MS, soft ionization techniques are used to keep the molecule intact. Electrospray Ionization (ESI) in positive ion mode is the most common method for steroids like this compound. It would readily form a protonated molecule, [M+H]⁺, which can then be analyzed by the mass spectrometer. dshs-koeln.de

Fragmentation Patterns:

GC-MS (EI): The fragmentation of the TMS-derivatized molecule would be complex. Key fragmentation pathways for 17α-methyl, 17β-hydroxy steroids often involve characteristic cleavages of the D-ring. nih.govresearchgate.net Other expected fragments would arise from the loss of a methyl group ([M-15]⁺), the loss of the TMS-hydroxyl group as trimethylsilanol (B90980) ([M-90]⁺), and cleavages related to the ester group on the A-ring. nih.govmiamioh.edu

LC-MS/MS (ESI-CID): The fragmentation of the [M+H]⁺ precursor ion is typically more controlled. Common fragmentation pathways for steroids involve sequential losses of neutral molecules like water (H₂O) from the hydroxyl group and methanol (CH₃OH) from the methyl ester group. nih.gov Further fragmentation would involve cleavages of the steroid ring system, providing structurally diagnostic product ions that can be used for MRM-based quantification and confirmation.

| Technique | Analyte Form | Precursor Ion (m/z) | Predicted Key Fragment Ions / Neutral Losses |

|---|---|---|---|

| LC-MS/MS | Native Compound | 363.2 ([M+H]⁺) | Loss of H₂O (from 17-OH); Loss of CH₃OH (from ester); Steroid ring fragments. |

| GC-MS (EI) | Di-TMS Derivative | 506.3 ([M]⁺) | [M-15]⁺ (loss of CH₃); [M-90]⁺ (loss of TMSOH); Characteristic D-ring fragments. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural elucidation of organic molecules, including "this compound." While specific NMR data for this particular ester is not extensively published, the principles of NMR analysis of similar steroid structures provide a clear framework for its characterization.

¹H NMR spectroscopy would be instrumental in identifying the number and connectivity of hydrogen atoms within the molecule. Key diagnostic signals would include those for the methyl groups, the protons of the steroid backbone, and the methyl ester group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would provide a detailed map of the proton environment.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would produce a distinct signal, with its chemical shift being indicative of its electronic environment. For instance, the carbonyl carbon of the ester and the carboxylic acid would resonate at characteristic downfield positions.

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| C18-CH₃ | 0.7 - 0.9 | Singlet |

| C19-CH₃ | 0.9 - 1.2 | Singlet |

| C17α-CH₃ | 1.1 - 1.3 | Singlet |

| O-CH₃ (Ester) | 3.6 - 3.8 | Singlet |

| Steroid Backbone Protons | 0.8 - 2.5 | Multiplets |

Note: These are predicted values based on typical chemical shifts for similar steroidal structures and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C3 (Ketone) | > 200 |

| C2-COOH | 170 - 180 |

| C-O (Ester) | 170 - 175 |

| O-CH₃ (Ester) | 50 - 55 |

| C17 | 80 - 90 |

| C10, C13 | 35 - 50 |

| Methyl Carbons (C18, C19, C17α) | 10 - 30 |

Note: These are predicted values based on typical chemical shifts for similar steroidal structures and may vary depending on the solvent and experimental conditions.

Immunoassay Development for Metabolite Screening (Research Applications)

Immunoassays are powerful tools for the rapid screening of specific compounds or classes of compounds in biological matrices. The development of an immunoassay for "this compound" or its metabolites would be a valuable asset in research settings for high-throughput analysis.

The initial step in developing such an assay would be the synthesis of an appropriate immunogen. This typically involves conjugating the target analyte, or a derivative thereof, to a carrier protein such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The resulting conjugate is then used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies, respectively.

These antibodies would be selected for their specificity and affinity for the target analyte. A crucial aspect of this process is to minimize cross-reactivity with endogenous steroids or other structurally related compounds to ensure the reliability of the assay.

Once suitable antibodies are obtained, a variety of immunoassay formats could be developed, with the Enzyme-Linked Immunosorbent Assay (ELISA) being one of the most common. In a competitive ELISA format, the sample containing the analyte of interest would compete with a labeled form of the analyte for a limited number of antibody binding sites. The resulting signal would be inversely proportional to the concentration of the analyte in the sample.

Research has identified several metabolites of the parent compound, mestanolone, in various biological systems. A study on the metabolites of mestanolone and 17alpha-methyltestosterone in horses identified common metabolites such as 17α-methyl-5α-androstan-3β,17β-diol and various hydroxylated forms nih.gov. These metabolites could serve as targets for the development of screening assays, as they may be present in higher concentrations or have longer detection windows than the parent compound.

Table 3: Potential Target Analytes for Immunoassay Development

| Analyte | Rationale for Selection |

| This compound | Direct detection of the parent compound. |

| 2-Carboxy Mestanolone | Potential primary metabolite. |

| Hydroxylated metabolites of Mestanolone | Common metabolic products with potentially longer detection times. nih.gov |

| Glucuronide or sulfate (B86663) conjugates | Major conjugated forms in biological matrices. nih.gov |

Solid Form Characterization Techniques in Research

The solid-state properties of a compound can significantly influence its stability, dissolution rate, and other physicochemical characteristics. Therefore, the characterization of the solid form of "this compound" is an important aspect of its research and development.

Several techniques are employed to characterize the solid state of a pharmaceutical compound:

Powder X-ray Diffraction (PXRD): This is a primary technique for identifying the crystalline form of a material. The resulting diffraction pattern is unique to a specific crystal lattice and can be used to distinguish between different polymorphs, solvates, and cocrystals.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, glass transition temperature, and to study phase transitions and polymorphism.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the presence of solvates or hydrates and for assessing the thermal stability of the compound.

Slurry Crystallization: This technique can be used for cocrystal screening and to identify the most stable crystalline form of a compound under specific solvent conditions. Studies on the parent compound, mestanolone, have utilized slurry crystallization to screen for cocrystals with various pharmaceutically acceptable guest acids researchgate.net. This approach could be similarly applied to "this compound" to explore its potential for forming novel solid forms with modified properties.

Single-Crystal X-ray Diffraction: When a suitable single crystal can be grown, this technique provides the most definitive information about the three-dimensional arrangement of atoms in the crystal lattice. This level of detail is invaluable for understanding intermolecular interactions and for correlating the solid-state structure with the compound's physical properties.

Table 4: Solid Form Characterization Techniques and Their Applications

| Technique | Information Obtained | Application in Research |

| Powder X-ray Diffraction (PXRD) | Crystalline or amorphous nature, polymorph identification. | Quality control, solid form screening. |

| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions, purity. | Thermal stability assessment, polymorph characterization. |

| Thermogravimetric Analysis (TGA) | Thermal stability, presence of solvates/hydrates. | Assessment of desolvation and decomposition temperatures. |

| Slurry Crystallization | Identification of stable crystalline forms and cocrystals. | Solid form screening and selection. researchgate.net |

| Single-Crystal X-ray Diffraction | Absolute crystal structure, intermolecular interactions. | Definitive structural confirmation of the solid state. |

Stereochemical Considerations and Isomerism of 2 Carboxy Mestanolone Methyl Ester

Identification of Stereoisomers

Mestanolone (B1676315), systematically named (5α,17β)-17-hydroxy-17-methyl-androstan-3-one, possesses a defined three-dimensional structure with multiple chiral centers. caymanchem.com The IUPAC name specifies the stereochemistry at key positions within the steroid nucleus: (5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one. nih.govwikipedia.org This complex arrangement of seven defined stereocenters is a constant feature of the mestanolone backbone. nih.govfda.gov

The introduction of a carboxy methyl ester group at the C-2 position of the A-ring introduces an additional chiral center. Consequently, 2-Carboxy Mestanolone Methyl Ester does not exist as a single structure but as a pair of diastereomers. These isomers are differentiated by the spatial orientation of the substituent at the C-2 position, which can be either in the axial (alpha, α) or equatorial (beta, β) position relative to the plane of the A-ring.

This results in the formation of two distinct diastereomers:

(2α)-2-Carboxy Mestanolone Methyl Ester

(2β)-2-Carboxy Mestanolone Methyl Ester

Each of these diastereomers retains the inherent stereochemistry of the parent mestanolone core while differing in the configuration at the C-2 position. The existence of these stereoisomers is a critical consideration in its synthesis and analysis. researchgate.net

Impact of Stereochemistry on Metabolic Pathways (Theoretical)

The stereochemistry of a steroid molecule is a crucial determinant of its interaction with metabolic enzymes. While direct metabolic studies on this compound are not extensively documented, the theoretical impact of its stereoisomerism can be inferred from the established principles of steroid metabolism. nih.gov

The enzymes responsible for steroid metabolism, such as hydroxysteroid dehydrogenases (HSDs), reductases, and cytochrome P450 enzymes, exhibit a high degree of stereoselectivity. nih.gov The shape of the steroid and the orientation of its functional groups dictate how it fits into the active site of an enzyme.

The primary site for metabolism on the A-ring of the parent molecule, mestanolone, is the 3-keto group, which can be reduced by 3α-HSD and 3β-HSD. The presence of a bulky substituent like a carboxy methyl ester at the adjacent C-2 position would theoretically exert significant steric hindrance, influencing the rate and pathway of this metabolism.

Influence of the 2α-Isomer: A 2α-carboxy methyl ester group (axial) would project below the plane of the A-ring. This could sterically clash with and potentially inhibit or alter the activity of enzymes like 3α-HSD, which approach the substrate from the alpha-face.

Influence of the 2β-Isomer: Conversely, a 2β-carboxy methyl ester group (equatorial) would extend from the upper side of the A-ring. This orientation might have a different, potentially less inhibitory, effect on alpha-face-oriented enzymes but could influence enzymes that interact with the beta-face of the steroid.

Analytical Resolution of Stereoisomers

The separation and identification of the 2α and 2β stereoisomers of this compound are essential for research and characterization. Because diastereomers have different physical properties, they can be separated using various chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose. mdpi.com

Chiral Stationary Phases (CSPs): HPLC columns packed with a chiral stationary phase can be used to directly separate the stereoisomers. Polysaccharide-based CSPs, for example, are effective in resolving a wide range of chiral compounds, including steroid derivatives. yakhak.org

Diastereomeric Derivatization: An alternative HPLC method involves reacting the isomeric mixture with a chiral derivatizing agent to form new diastereomeric pairs that can be more easily separated on a standard, achiral column. tcichemicals.commdpi.com The choice of derivatizing agent is crucial for achieving effective separation. jst.go.jp

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), can also be used, typically after derivatization to increase the volatility of the compound.

Advanced Mass Spectrometry Techniques offer powerful tools for isomer analysis.

Ion Mobility Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge. The different three-dimensional structures of the 2α and 2β isomers would result in different drift times, allowing for their separation, especially after derivatization. nih.gov

Tandem MS with Cationization: A novel method involves the use of silver cationization in tandem mass spectrometry. The fragmentation patterns of silver-adducted steroid isomers can be highly specific to their structure, providing a way to distinguish between regioisomers and stereoisomers without prior chromatographic separation. acs.org

Thin-Layer Chromatography (TLC) can serve as a simpler, cost-effective method for preliminary analysis and for monitoring the progress of synthetic reactions, with specialized plates and solvent systems optimized for steroid isomer separation. bioline.org.br

The successful application of these analytical methods is fundamental to isolating and characterizing the individual stereoisomers of this compound, enabling further investigation into their distinct properties.

Structure Activity Relationship Sar Studies in the Context of Steroid Metabolism Research

Influence of Carboxy and Methyl Ester Moieties on Steroid Framework

The introduction of substituents onto the core steroid nucleus can dramatically alter its physicochemical properties and subsequent metabolic profile. While the carboxyl group is not a common feature of major steroid hormones, it plays a significant role in the structure of sterols and bile acids. taylorfrancis.comresearchgate.net Its presence, or the presence of its ester derivative, on the androstane (B1237026) A-ring introduces unique metabolic possibilities.

The carboxy group at C-2 introduces a highly polar, acidic functional group. Generally, the metabolism of steroid hormones is directed towards increasing polarity to facilitate excretion, often through the introduction of hydroxyl groups. researchgate.net The formation of steroidal carboxylic acids is a known, albeit less common, metabolic pathway for certain steroids, such as corticosteroids, where the side chain is oxidized. taylorfrancis.comresearchgate.netresearchgate.netcdnsciencepub.com Research on the metabolism of oxymetholone (B1678114), an androstane with a 2-hydroxymethylene group, has shown that it can be oxidized to form an intermediate with a 2-carboxylic acid group. nih.gov This suggests that a 2-carboxy derivative of a related steroid like mestanolone (B1676315) is a metabolically plausible structure.

The key influences of these moieties are summarized below:

| Moiety | Position | Expected Influence on Steroid Framework |

| Carboxy | C-2 | Increases polarity; introduces an acidic center; creates a potential site for decarboxylation or further oxidative cleavage of the A-ring. nih.gov |

| Methyl Ester | C-2 | Decreases polarity relative to the free acid; acts as a primary target for enzymatic hydrolysis by esterases. nih.govscience.gov |

Structural Determinants of Enzymatic Recognition and Transformation (Theoretical)

The enzymatic transformation of a steroid is governed by its ability to fit into the active site of a metabolizing enzyme. nih.gov The binding pockets of steroid-converting enzymes, such as hydroxysteroid dehydrogenases (HSDs) and cytochrome P450s (CYPs), are typically lined with hydrophobic amino acid residues to accommodate the nonpolar steroid nucleus, while specific polar residues at the ends of the pocket anchor the steroid's hydrophilic functional groups (e.g., hydroxyl or keto groups). nih.govnih.gov

The parent molecule, mestanolone, is primarily metabolized by the reduction of its 3-keto group, a reaction often catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSD). wikipedia.org The introduction of a relatively bulky and polar carboxy methyl ester group at the adjacent C-2 position would theoretically introduce significant steric hindrance. This new group could impede the proper docking of the A-ring into the active site of 3α-HSD, potentially slowing or blocking the reduction of the C-3 ketone.

The most probable initial metabolic step for 2-Carboxy Mestanolone Methyl Ester is the hydrolysis of the ester itself. Esterases are widespread and efficiently catalyze the hydrolysis of steroid esters. nih.govgoogle.com This reaction would yield the free 2-carboxylic acid and methanol (B129727).

Once formed, the 2-carboxy-mestanolone metabolite would be a highly polar molecule, likely targeted for excretion. researchgate.net However, based on analogous compounds, other metabolic routes are possible. The metabolism of oxymetholone, which forms a 2-carboxy intermediate, can lead to two other pathways:

Decarboxylation: The loss of the C-2 carboxyl group to form mestanolone. nih.gov

A-ring Cleavage: Further oxidation that results in the opening of the A-ring to form seco-dicarboxylic acids. nih.gov

Therefore, the enzymatic recognition of this compound would likely be a two-stage process. First, recognition by esterases for hydrolysis, followed by recognition of the resulting polar carboxylic acid by other enzymes that could lead to its ultimate elimination, potentially via A-ring cleavage.

Comparative Analysis with Structurally Related Androstanes

Comparing this compound with other structurally related androstanes provides insight into its likely metabolic behavior.

Mestanolone: The parent compound, 17α-methyl-5α-androstan-17β-ol-3-one, is a potent androgen that is not susceptible to aromatization. wikipedia.org Its metabolism is characterized by the reduction of the 3-keto group and subsequent conjugation. researchgate.net The introduction of the C-2 substituent in this compound fundamentally changes the A-ring, making this primary metabolic pathway less favorable due to steric hindrance.

Oxymetholone: As a 2-hydroxymethylene substituted androstane, oxymetholone provides the most relevant metabolic comparison. nih.gov Its metabolism to mestanolone via a 2-carboxylic acid intermediate demonstrates that such a group can be metabolically removed. nih.gov The formation of A-ring-cleaved seco acids from oxymetholone suggests a similar fate could be possible for 2-Carboxy Mestanolone after hydrolysis. nih.gov

Oxandrolone (B1677835): In oxandrolone, the C-2 carbon is replaced by an oxygen atom. This modification significantly increases the metabolic stability of the A-ring's 3-keto group. nih.gov This illustrates that modifications at the C-2 position can have profound and varied effects on steroid metabolism. While the oxa-group of oxandrolone confers stability, the carboxy methyl ester group of the subject compound introduces a point of metabolic weakness (hydrolysis).

Stanozolol (B1681124): Stanozolol is another mestanolone relative that features a pyrazole (B372694) ring fused to the A-ring at the C-2 and C-3 positions. wikipedia.org This modification also enhances metabolic stability. wikipedia.org In contrast, the carboxy methyl ester is not a stabilizing feature but rather a functional group that invites metabolic transformation.

The table below summarizes the key structural differences and their metabolic implications.

| Compound | Key Structural Feature (vs. Mestanolone) | Primary Metabolic Consequence |

| Mestanolone | - (Parent Compound) | Reduction of C-3 keto group. researchgate.net |

| This compound | C-2 carboxy methyl ester group | Hydrolysis of the ester, followed by potential decarboxylation or A-ring cleavage. nih.govscience.gov |

| Oxymetholone | C-2 hydroxymethylene group | Oxidation to a 2-carboxy intermediate, which is then decarboxylated to mestanolone or cleaved. nih.gov |

| Oxandrolone | C-2 is replaced by an oxygen atom (2-oxa) | Increased stability of the C-3 keto group; resistance to metabolism at the A-ring. nih.gov |

| Stanozolol | Pyrazole ring fused at C-2 and C-3 | Increased metabolic stability. wikipedia.org |

Theoretical and Computational Approaches in Steroid Biochemistry Research

Molecular Modeling and Dynamics Simulations (Hypothetical)

Molecular modeling and dynamics (MD) simulations provide a virtual window into the dynamic nature of molecules, allowing for the exploration of their conformational landscapes and interactions with biological macromolecules. In a hypothetical study of 2-Carboxy Mestanolone (B1676315) Methyl Ester, these techniques could be employed to understand its structural flexibility and binding affinity for target receptors, such as the androgen receptor.

A typical MD simulation protocol would involve the following steps:

System Setup: A three-dimensional model of 2-Carboxy Mestanolone Methyl Ester would be built and solvated in a box of explicit water molecules, with ions added to neutralize the system and mimic physiological salt concentrations.

Energy Minimization: The initial system would be subjected to energy minimization to remove any steric clashes or unfavorable geometries.

Equilibration: The system would then be gradually heated to a physiological temperature (e.g., 310 K) and equilibrated under constant pressure to ensure a stable simulation environment.

Production Run: Following equilibration, a long-timescale production simulation (typically nanoseconds to microseconds) would be performed to sample the conformational space of the steroid.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value |

| Force Field | AMBER ff14SB |

| Water Model | TIP3P |

| Box Type | Triclinic |

| Temperature | 310 K |

| Pressure | 1 atm |

| Simulation Time | 500 ns |

| Integration Timestep | 2 fs |

Quantum Chemical Calculations for Conformational Analysis (Hypothetical)

Quantum chemical calculations, based on the principles of quantum mechanics, offer a higher level of theory to investigate the electronic structure and energetics of molecules. These methods can be used to perform a detailed conformational analysis of this compound, complementing the findings from molecular dynamics simulations.

A hypothetical study might involve the following quantum chemical approaches:

Potential Energy Surface (PES) Scan: By systematically rotating the rotatable bonds, such as those associated with the 2-carboxy and methyl ester groups, a PES scan can identify all possible low-energy conformations (local minima) and the energy barriers (transition states) separating them.

Geometry Optimization: The geometries of the identified local minima would be fully optimized to determine their precise three-dimensional structures.

Frequency Calculations: Vibrational frequency calculations would be performed on the optimized geometries to confirm that they are true energy minima and to obtain thermodynamic data, such as Gibbs free energy.

These calculations would provide a quantitative measure of the relative stability of different conformers and the likelihood of their existence at physiological temperatures. Such information is crucial for understanding how the molecule presents itself to its biological target.

Table 2: Hypothetical Relative Energies of this compound Conformers from Quantum Chemical Calculations

| Conformer | Dihedral Angle (C1-C2-C=O) | Relative Energy (kcal/mol) |

| A | 0° | 2.5 |

| B | 60° | 0.8 |

| C | 120° | 0.0 |

| D | 180° | 1.2 |

In Silico Prediction of Metabolic Pathways and Product Formation

The metabolism of steroids is a complex process mediated by a variety of enzymes, primarily from the cytochrome P450 (CYP) superfamily. mdpi.com In silico tools that predict the metabolic fate of xenobiotics are becoming increasingly valuable in drug development and toxicology. news-medical.net These tools utilize databases of known metabolic reactions and sophisticated algorithms to identify potential sites of metabolism on a query molecule.

For this compound, a predictive software could be used to identify which atoms are most susceptible to enzymatic attack. The software would analyze the molecule's structure and electronic properties to predict the likelihood of various metabolic transformations, including:

Hydroxylation: The addition of a hydroxyl (-OH) group, a common metabolic reaction for steroids.

Oxidation: The conversion of hydroxyl groups to ketones or aldehydes.

Ester Hydrolysis: The cleavage of the methyl ester group to yield the corresponding carboxylic acid.

Glucuronidation and Sulfation: Phase II metabolic reactions that increase water solubility and facilitate excretion.

The output of such a prediction would be a list of potential metabolites and the enzymes likely responsible for their formation. This information can guide the design of in vitro metabolism studies to confirm the predicted pathways. wada-ama.org The use of in silico models can help to differentiate between endogenous components and potential metabolites of interest in analytical screenings. nih.gov

Table 3: Hypothetical In Silico Predicted Metabolites of this compound

| Predicted Metabolite | Metabolic Reaction | Predicted Enzyme Family |

| 2-Carboxy Mestanolone | Ester Hydrolysis | Esterase |

| 6α-Hydroxy-2-Carboxy Mestanolone Methyl Ester | Hydroxylation | CYP3A4 |

| 16β-Hydroxy-2-Carboxy Mestanolone Methyl Ester | Hydroxylation | CYP2C9 |

| This compound Glucuronide | Glucuronidation | UGT |

Computational Studies on Esterification Mechanisms

The synthesis of this compound from its corresponding carboxylic acid is an esterification reaction. Computational chemistry can be employed to investigate the mechanism of this reaction, providing insights that can help optimize reaction conditions. rsc.org Density Functional Theory (DFT) is a powerful quantum chemical method often used for studying reaction mechanisms. rug.nl

A computational study of the Fischer-Speier esterification of 2-Carboxy Mestanolone with methanol (B129727), for instance, would involve calculating the energies of the reactants, intermediates, transition states, and products along the reaction pathway. masterorganicchemistry.com The key steps in the acid-catalyzed mechanism that would be modeled include:

Protonation of the carbonyl oxygen of the carboxylic acid.

Nucleophilic attack of methanol on the protonated carbonyl carbon.

Proton transfer from the attacking methanol to one of the hydroxyl groups.

Elimination of a water molecule.

Deprotonation of the resulting ester.

By calculating the activation energy for each step, the rate-determining step of the reaction can be identified. rsc.org This knowledge can then be used to propose changes to the reaction conditions, such as the choice of acid catalyst or solvent, to improve the reaction yield and rate.

Table 4: Hypothetical Calculated Activation Energies for the Esterification of 2-Carboxy Mestanolone

| Reaction Step | Catalyst | Solvent | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Attack | H₂SO₄ | Methanol | 15.2 |

| Water Elimination | H₂SO₄ | Methanol | 12.8 |

| Nucleophilic Attack | HCl | Dichloromethane | 18.5 |

| Water Elimination | HCl | Dichloromethane | 14.1 |

Future Directions in Research on 2 Carboxy Mestanolone Methyl Ester

Elucidation of Uncharacterized Biotransformation Pathways

The formation of a carboxylic acid group on the steroid A-ring is an unusual metabolic transformation. While studies have identified acidic metabolites for other steroids like oxymetholone (B1678114), where a 2-hydroxymethylene group is oxidized to a carboxylic acid, the precise enzymatic steps leading to 2-Carboxy Mestanolone (B1676315) Methyl Ester from mestanolone are not fully characterized. nih.gov Future research should aim to identify the specific cytochrome P450 (CYP) enzymes or other oxidoreductases responsible for this conversion. It is plausible that this pathway involves an initial hydroxylation at the C-2 position, followed by subsequent oxidation to a ketone and then to the carboxylic acid. Investigating these potential intermediate steps and the enzymes involved will provide a more complete picture of mestanolone's metabolic fate.

Furthermore, microbial transformation studies, which have already identified novel hydroxylated and dione (B5365651) metabolites of mestanolone, could be employed to explore alternative pathways that might lead to carboxylation. rsc.org Such studies can sometimes reveal metabolic routes that are minor or unobserved in humans but provide valuable clues about potential enzymatic capabilities.

Development of Novel Synthetic Routes for Analytical Standards

The availability of pure analytical reference standards is critical for the unambiguous identification and quantification of metabolites in doping control analysis. wada-ama.org Currently, reference materials for many phase II metabolites and less common phase I metabolites are not commercially available, necessitating their in-house synthesis. wada-ama.orgresearchgate.net

Future research must focus on developing efficient and versatile total synthesis strategies for 2-Carboxy Mestanolone Methyl Ester. Approaches could be adapted from methods used for other complex metabolites, such as those involving Suzuki-Miyaura coupling reactions to build the steroid framework, followed by specific functional group introductions. nih.govacs.org Alternatively, chemoenzymatic methods, which use enzymes for highly specific and selective reactions on a synthetic precursor, could offer a more sustainable and efficient route. rsc.org The development of scalable synthetic methods is essential to supply anti-doping laboratories worldwide, enabling them to include this metabolite in their routine screening and confirmation procedures. wada-ama.org

Advanced Analytical Techniques for Enhanced Sensitivity and Specificity

The detection of steroid metabolites, especially those present at low concentrations, requires highly sensitive and specific analytical methods. nih.govdshs-koeln.de While gas chromatography-mass spectrometry (GC-MS) has been a cornerstone of steroid profiling, liquid chromatography-mass spectrometry (LC-MS), particularly LC coupled with tandem MS (LC-MS/MS), is now favored for its versatility and sensitivity in analyzing a wide range of metabolites, including conjugated forms. nih.govmdpi.comrsc.org

Future advancements should focus on optimizing LC-MS/MS methods for the direct detection of this compound. This includes the development of specific multiple reaction monitoring (MRM) transitions and the use of high-resolution mass spectrometry (HRMS). dshs-koeln.dedshs-koeln.de HRMS provides accurate mass data, which is invaluable for confirming the elemental composition of a previously uncharacterized metabolite and for distinguishing it from isobaric interferences. nih.gov The integration of HRMS into routine screening can significantly enhance the retrospectivity of doping controls. dshs-koeln.de Additionally, exploring novel sample matrices, such as dried blood spots (DBS), could offer less invasive collection methods and simplify sample handling and transport. rsc.org

| Technique | Application in Steroid Analysis | Potential for this compound |

| GC-MS/MS | Standard method for detecting synthetic steroids and their metabolites. | Useful for identifying the metabolite after derivatization, but may be less suitable for this polar compound. nih.govrsc.org |

| LC-MS/MS | Increasingly the method of choice for both phase I and phase II metabolites due to high sensitivity and specificity without derivatization. nih.govrsc.org | Ideal for direct detection and quantification in urine, allowing for high-throughput screening. |

| HRMS | Provides high-accuracy mass measurements, aiding in the identification of unknown metabolites and improving confidence in confirmations. dshs-koeln.denih.gov | Crucial for the initial identification and structural elucidation of this novel metabolite and for distinguishing it from background matrix components. |

Deeper Investigation into Enzymatic Catalysis and Stereoselectivity

The enzymatic reactions that produce steroid metabolites are often highly specific in terms of the position of modification (regioselectivity) and the 3D orientation of the new functional group (stereoselectivity). nih.govnih.gov Cytochrome P450 enzymes are the primary drivers of phase I steroid metabolism, catalyzing a wide array of oxidative reactions, including hydroxylation. mdpi.commdpi.comnih.gov

A key area for future research is to identify the specific human CYP isozymes that catalyze the formation of this compound and to understand the structural basis for their selectivity. This can be achieved through in vitro incubation studies using a panel of recombinant human CYP enzymes. anu.edu.au Understanding the stereochemistry of the resulting carboxyl group (i.e., whether it is in the alpha or beta configuration) is also crucial. Techniques like directed evolution could be used to engineer P450 enzymes with enhanced activity or altered selectivity, which can not only help in producing reference standards but also provide insights into the natural enzymatic mechanisms. nih.gov The study of enzyme kinetics and processivity—whether an enzyme performs multiple catalytic steps before releasing the substrate—will further illuminate the biotransformation process. mdpi.comnih.gov

Application of AI and Machine Learning in Metabolite Prediction and Characterization

The complexity of metabolic pathways presents a significant challenge in identifying all potential metabolites of a new drug or doping agent. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to address this challenge. mdpi.comfrontiersin.org These computational approaches can be trained on vast datasets of known metabolic reactions to predict the likely sites of metabolism (SOMs) on a new molecule. mdpi.comoup.com

In the context of this compound, AI/ML models could be used to:

Predict Novel Metabolites: By analyzing the structure of mestanolone, algorithms could predict the likelihood of carboxylation at various positions, potentially identifying other, yet-to-be-discovered acidic metabolites. nih.govresearchgate.net

Characterize Unknowns: Deep learning tools, such as convolutional neural networks (CNNs), can be trained to recognize the characteristic fragmentation patterns of specific classes of compounds (e.g., steroids) in MS/MS data. acs.orgnih.gov A tool like SteroidXtract could be used to screen metabolomics data for steroid-like features, accelerating the discovery of novel metabolites. acs.orgbiorxiv.org

Differentiate Isomers: ML algorithms can help differentiate between steroid isomers by analyzing subtle differences in their mass spectra or chromatographic behavior, a task that is often challenging with conventional methods. researchgate.net

The integration of these in silico tools into drug metabolism research promises to streamline the identification of novel metabolites and enhance the capabilities of anti-doping programs. mdpi.comlhasalimited.org

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR confirm ester functional groups and carboxy substitution patterns. For example, carbonyl peaks (~170–175 ppm) and methyl ester protons (~3.6 ppm) are critical .

- IR Spectroscopy : Detect ester C=O stretches (~1740 cm) and hydroxyl/carboxy groups (~2500–3500 cm) .

- Chromatography (GC/HPLC) : Quantify purity using retention times and calibration curves.

How should researchers resolve contradictory yield data across studies?

Advanced Research Question

Contradictions may arise from differing reaction conditions (e.g., feedstock purity, catalyst activity). Strategies include:

- Systematic Review Protocols : Follow COSMOS-E guidelines to assess study heterogeneity, such as variability in molar ratios or catalyst types .

- Dose-Response Meta-Analysis : Model yield as a function of parameters (e.g., temperature, catalyst concentration) to identify optimal ranges .

- Sensitivity Analysis : Exclude outliers (e.g., studies with unreported impurity levels) to refine conclusions .

What synthetic routes are feasible for this compound?

Basic Research Question

A plausible route involves:

Carboxylic Acid Precursor : Start with 2-carboxy-substituted androstane derivatives.

Esterification : React with methanol under acidic (HSO) or enzymatic catalysis.

Purification : Use fractional distillation or column chromatography.

Reference : Analogous syntheses of 3-aroyl isocoumarins used 2-carboxy benzaldehyde and bromo acetophenones with KCO in ethyl methyl ketone .

How can purification methods impact yield and purity?

Advanced Research Question

- Solvent Extraction : Separate esters from glycerol using hexane/water biphasic systems.

- Distillation : Remove unreacted methanol and byproducts at controlled temperatures.

- Adsorbent Treatment : Use activated clay or silica gel to adsorb impurities, improving purity to >95% .

Data : In rapeseed methyl ester synthesis, post-purification yields increased from 71.1% to 96.7% under optimized conditions .

What stability considerations are critical for storing this compound?

Basic Research Question

- Temperature : Store at 4°C to prevent thermal degradation.

- Light Exposure : Use amber vials to avoid photochemical reactions.

- Moisture Control : Anhydrous environments prevent hydrolysis of the ester bond .

How do contradictory pharmacological data inform mechanism studies?

Advanced Research Question

For example, methyl esters like 9-octadecenoic acid methyl ester exhibit vasodilatory effects in some studies but vasoconstriction in others due to tissue-specific receptor interactions . Resolve contradictions by:

- Dose-Response Curves : Test across concentration gradients.

- Receptor Knockout Models : Identify target pathways (e.g., prostaglandin vs. nitric oxide systems) .

What systematic review frameworks apply to methyl ester research?

Advanced Research Question

Follow COSMOS-E guidelines:

Question Formulation : Narrow broad questions (e.g., "How do catalysts affect yield?") to specific parameters.

Search Strategy : Use databases like PubMed/Scopus with keywords: "methyl ester synthesis," "transesterification optimization."

Risk of Bias Assessment : Evaluate study blinding, randomization, and confounding factors (e.g., feedstock source) .

How can pharmacological mechanisms of this compound be elucidated?

Advanced Research Question

- In Vitro Assays : Test receptor binding (e.g., androgen receptor affinity) via competitive binding studies.

- Gene Expression Profiling : Use RNA sequencing to identify pathways modulated by the compound.

- Metabolomic Analysis : Track metabolite formation (e.g., hydrolysis products) in biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.